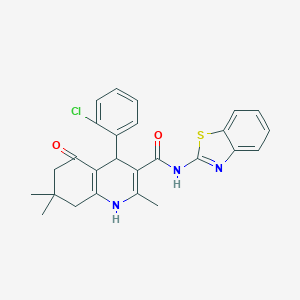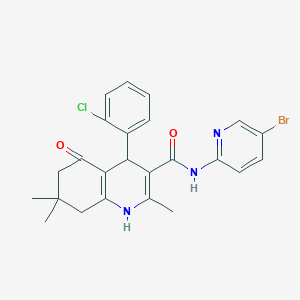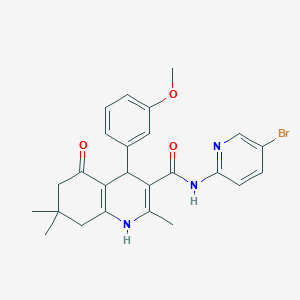![molecular formula C23H19N3OS2 B304298 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile is not fully understood. However, studies suggest that it may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile has antioxidant and anti-inflammatory properties. It has also been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile in lab experiments include its potential anti-cancer activity, antioxidant and anti-inflammatory properties, and potential applications in materials science. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile. These include further investigations into its mechanism of action, toxicity, and potential applications in various fields. Additionally, studies could be conducted to optimize the synthesis method and explore the potential for modifications to the compound to enhance its activity and selectivity.
Synthesemethoden
The synthesis of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile involves the reaction of 2-(10H-phenothiazin-10-yl)acetic acid with 4,5,6-trimethyl-2-pyridinecarboxaldehyde and thionyl chloride. The resulting product is then treated with potassium cyanide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising activity against cancer cells and has been studied as a potential anti-cancer agent. In biochemistry, it has been investigated for its antioxidant and anti-inflammatory properties. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
Eigenschaften
Produktname |
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile |
|---|---|
Molekularformel |
C23H19N3OS2 |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
4,5,6-trimethyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H19N3OS2/c1-14-15(2)17(12-24)23(25-16(14)3)28-13-22(27)26-18-8-4-6-10-20(18)29-21-11-7-5-9-19(21)26/h4-11H,13H2,1-3H3 |
InChI-Schlüssel |
JEQULRULRKFPIN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=C1C)C#N)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |
Kanonische SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)








